N-cycloheptylcyclobutanecarboxamide
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Overview
Description
N-cycloheptylcyclobutanecarboxamide, also known as CHC, is a compound that belongs to the class of non-opioid analgesics. It is a synthetic compound that has been developed as an alternative to traditional opioids for pain management. CHC has gained significant attention in recent years due to its potential as a safer and more effective pain management option.
Mechanism of Action
The exact mechanism of action of N-cycloheptylcyclobutanecarboxamide is not yet fully understood. However, it is believed that N-cycloheptylcyclobutanecarboxamide acts on the same receptors in the brain and spinal cord as traditional opioids, but with a different binding mechanism. This unique binding mechanism is thought to be responsible for the reduced side effects associated with N-cycloheptylcyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-cycloheptylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, N-cycloheptylcyclobutanecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. N-cycloheptylcyclobutanecarboxamide has also been shown to have anxiolytic properties, which may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptylcyclobutanecarboxamide in lab experiments is its potency. N-cycloheptylcyclobutanecarboxamide has been shown to be more potent than traditional opioids, which means that smaller quantities of the compound can be used in experiments. This can be particularly useful in experiments where large quantities of a compound are required. However, one limitation of N-cycloheptylcyclobutanecarboxamide is that it is a relatively new compound, and there is still much that is not yet fully understood about its properties and effects.
Future Directions
There are a number of potential future directions for research on N-cycloheptylcyclobutanecarboxamide. One area of interest is the potential use of N-cycloheptylcyclobutanecarboxamide in the treatment of addiction. Studies have shown that N-cycloheptylcyclobutanecarboxamide may have a role to play in reducing opioid addiction, and further research in this area could lead to new treatment options for addiction. Another potential future direction is the development of new synthetic analogs of N-cycloheptylcyclobutanecarboxamide that may have even greater potency and fewer side effects. Overall, the future looks bright for N-cycloheptylcyclobutanecarboxamide, and it is likely that we will see continued research and development in this area in the years to come.
Synthesis Methods
The synthesis of N-cycloheptylcyclobutanecarboxamide involves the reaction of cyclobutanone with cycloheptylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-cycloheptylcyclobutanecarboxamide. The synthesis of N-cycloheptylcyclobutanecarboxamide is a relatively straightforward process, which makes it an attractive option for large-scale production.
Scientific Research Applications
N-cycloheptylcyclobutanecarboxamide has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that N-cycloheptylcyclobutanecarboxamide has potent analgesic properties that are comparable to traditional opioids, but with fewer side effects. N-cycloheptylcyclobutanecarboxamide has also been shown to be effective in treating neuropathic pain, which is a type of pain that is notoriously difficult to manage.
properties
IUPAC Name |
N-cycloheptylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCKNZAOLQFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylcyclobutanecarboxamide |
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